Reduced Lipophilicity vs. 4‑Regioisomer Drives Superior Aqueous Handling
The 3‑(Boc‑amino) substitution in the target compound yields a computed XLogP3 of 0.2, whereas the 4‑substituted regioisomer (CAS 132757-20-1) exhibits a higher LogP of 0.52540 [1]. This 0.33 log‑unit difference translates to an approximately 2‑fold lower octanol‑water partition coefficient for the target compound, indicative of superior aqueous solubility and potentially more predictable behaviour in aqueous reaction media or biological assay buffers .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 4‑(Boc‑amino)‑2‑oxopyrrolidine‑1‑acetic acid (CAS 132757-20-1): LogP = 0.52540 |
| Quantified Difference | ΔLogP ≈ 0.33 (target more hydrophilic) |
| Conditions | Computed partition coefficient (octanol‑water); PubChem XLogP3 method (target) and vendor‑reported LogP (comparator) |
Why This Matters
Lower LogP facilitates dissolution and uniform distribution in aqueous‑based coupling reactions, reducing the risk of biphasic partitioning that can depress synthetic yields.
- [1] PubChem Compound Summary CID 15667008: 2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid – XLogP3 = 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/15667008 View Source
